![molecular formula C21H20N2O3S2 B2977264 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 942009-20-3](/img/structure/B2977264.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
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Overview
Description
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, also known as DNTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study focused on the synthesis and pharmacological evaluation of BPTES analogs, potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), to determine the therapeutic potential of GLS inhibition. Some analogs retained the potency of BPTES with improved solubility, exhibiting significant in vitro and in vivo antitumor activities (Shukla et al., 2012).
Antimicrobial Evaluation
Research aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial application resulted in derivatives with promising antibacterial and antifungal activities. The study demonstrates the versatility of such compounds in targeting a range of microbial pathogens (Darwish et al., 2014).
Potential Antimicrobial Agents
Another research effort synthesized a new series of thiazolidin-4-one derivatives to explore their antimicrobial activity and feasible structure–activity relationships. These compounds showed significant in vitro antibacterial and antifungal activities against a variety of pathogens, highlighting their potential as antimicrobial agents (Baviskar et al., 2013).
Anticancer Evaluation
The synthesis, characterization, and biological evaluation of novel thiazole derivatives were explored for their potential anticancer activities. Some synthesized compounds displayed potent cytotoxic activity against various human cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest (Ravichandiran et al., 2019).
Carbonic Anhydrase Inhibitory Action
A study on the lead development of thiazolylsulfonamides investigated their inhibitory action on carbonic anhydrase, a crucial enzyme involved in various physiological processes. The compounds exhibited low nanomolar inhibition values, suggesting their potential as therapeutic agents for treating diseases like cancer and obesity (Carta et al., 2017).
Mechanism of Action
Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Thiazole derivatives can resemble thiophene and furan in their behavior and properties .
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs .
properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-2-28(25,26)16-10-7-14(8-11-16)13-19(24)22-21-23-20-17-6-4-3-5-15(17)9-12-18(20)27-21/h3-8,10-11H,2,9,12-13H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCAXXLYTDFFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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